Octadecylamine hydrochloride

Description

Properties

IUPAC Name |

octadecan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYJXPUAFDFIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883759 | |

| Record name | 1-Octadecanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838-08-0 | |

| Record name | Octadecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3V50Q0SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Octadecylamine Hydrochloride: Chemical Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine hydrochloride (ODA HCl), also known as stearylamine hydrochloride, is the salt of a long-chain primary aliphatic amine. Its amphipathic nature, conferred by a long hydrophobic alkyl chain and a hydrophilic ammonium headgroup, makes it a valuable cationic surfactant. This property is extensively leveraged in various industrial applications, and notably, in the pharmaceutical sciences. In drug development, ODA HCl is a critical component in the formulation of sophisticated drug delivery systems, such as liposomes and solid lipid nanoparticles. Its primary role is to impart a positive surface charge to these nanocarriers, which can enhance their interaction with negatively charged biological membranes, thereby improving drug uptake and therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to octadecylamine hydrochloride, with a focus on its application in pharmaceutical research and development.

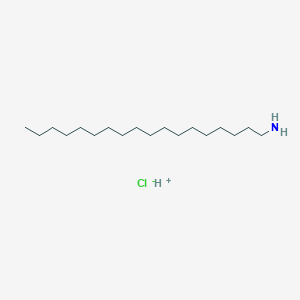

Chemical Structure and Identification

Octadecylamine hydrochloride consists of an eighteen-carbon alkyl chain attached to an ammonium group, with a chloride counter-ion.

-

Chemical Name: 1-Octadecanamine, hydrochloride

-

Synonyms: Stearylamine hydrochloride, Octadecylammonium chloride[1][2]

-

Molecular Formula: C₁₈H₄₀ClN[3]

-

Molecular Weight: 305.97 g/mol [3]

-

CAS Number: 1838-08-0[3]

-

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of octadecylamine and its hydrochloride salt is presented in Table 1. This data is essential for formulation development, as it influences solubility, stability, and interactions with other excipients and active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of Octadecylamine and Octadecylamine Hydrochloride

| Property | Value | Reference(s) |

| Octadecylamine Hydrochloride | ||

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 157-160 °C | [4] |

| Solubility | Soluble in hot methanol | [4] |

| Octadecylamine (Free Base) | ||

| Melting Point | 50-52 °C | [5] |

| Boiling Point | 348.9 °C at 760 mmHg | [5] |

| pKa | 10.65 | [5] |

| logP | 7.7 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the consistent synthesis, purification, and analysis of octadecylamine hydrochloride and its formulations. The following sections provide step-by-step protocols for key experimental procedures.

Synthesis of Octadecylamine Hydrochloride

Octadecylamine hydrochloride is typically synthesized in a two-step process: first, the formation of octadecylamine from stearic acid, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of Octadecylamine from Stearic Acid

-

Ammoniation: Stearic acid and ammonia are continuously fed into a liquid phase reaction tower at 350 °C to produce octadecanenitrile.

-

Hydrogenation: The resulting octadecanenitrile is washed and transferred to an autoclave. Catalytic hydrogenation is performed under approximately 3.5 MPa of pressure at 130 °C using a nickel catalyst to yield octadecylamine.

-

Purification: The catalyst is removed from the crude octadecylamine by precipitation.

Step 2: Formation of Octadecylamine Hydrochloride

-

The crude octadecylamine is dissolved in a suitable solvent, such as ethanol.

-

The solution is cooled in an ice bath.

-

Dilute hydrochloric acid is added dropwise with continuous stirring.

-

The precipitated octadecylamine hydrochloride is collected by filtration.

Purification by Recrystallization

To achieve high purity, the synthesized octadecylamine hydrochloride can be recrystallized.

-

Dissolution: Dissolve the crude octadecylamine hydrochloride in a minimum amount of hot methanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: If charcoal was added, perform a hot gravity filtration to remove it.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold methanol and dry them under vacuum.

Analytical Methods

4.3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method with pre-column derivatization can be used to determine the purity of octadecylamine.[6]

-

Derivatization: React the amine sample with a derivatizing agent such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in a suitable buffer.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water/buffer.

-

Detection: Fluorescence detector.

-

-

Analysis: The purity is determined by comparing the peak area of octadecylamine to the total peak area of all components in the chromatogram.

4.3.2 Potentiometric Titration for Assay

The assay of octadecylamine hydrochloride can be determined by potentiometric titration.[7][8]

-

Sample Preparation: Accurately weigh and dissolve the octadecylamine hydrochloride sample in a suitable solvent (e.g., a mixture of ethanol and water).

-

Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

Endpoint Detection: Monitor the pH change using a calibrated pH meter. The endpoint is the point of maximum inflection on the titration curve.

-

Calculation: Calculate the percentage purity based on the volume of titrant consumed.

Applications in Drug Delivery

The primary application of octadecylamine hydrochloride in drug development is as a cationic lipid in the formulation of nanocarriers, such as liposomes and solid lipid nanoparticles. The positive charge imparted by ODA HCl is crucial for enhancing the delivery of therapeutic agents.

Role in Nanoparticle Formulations

The incorporation of octadecylamine into lipid-based nanoparticles provides a positive zeta potential. This positive surface charge facilitates:

-

Interaction with Nucleic Acids: The electrostatic attraction between the positively charged nanoparticles and negatively charged nucleic acids (DNA, RNA) enables the formation of stable complexes for gene delivery.[4][9]

-

Cellular Uptake: The interaction with the negatively charged cell membrane can promote cellular uptake of the nanoparticles, leading to enhanced intracellular drug delivery.[4]

Experimental Workflow: Nanoparticle-Mediated Gene Delivery

The following diagram illustrates a typical workflow for the use of octadecylamine-based nanoparticles in gene delivery.[1][4]

Preparation of Octadecylamine-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes incorporating octadecylamine.[10][11][12]

-

Lipid Film Formation: Dissolve the desired lipids (e.g., a phospholipid like DPPC, cholesterol, and octadecylamine) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Structure of an Octadecylamine-Containing Liposome

The following diagram illustrates the basic structure of a unilamellar liposome incorporating octadecylamine, which imparts a positive surface charge.

Characterization of Nanoparticle Formulations

Dynamic Light Scattering (DLS)

DLS is a key technique for characterizing the size distribution, polydispersity index (PDI), and zeta potential of nanoparticle formulations.[3][13][14]

-

Sample Preparation: Dilute the nanoparticle or liposome suspension to an appropriate concentration with a suitable buffer (e.g., 25 mM HEPES).

-

Measurement: Place the sample in the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

-

Data Analysis: The software calculates the hydrodynamic diameter, PDI (a measure of the broadness of the size distribution), and zeta potential (an indicator of surface charge and stability). For drug delivery applications, a particle size of around 100-200 nm with a low PDI is often desired.

Conclusion

Octadecylamine hydrochloride is a versatile and valuable excipient in modern pharmaceutical formulation. Its well-defined chemical and physical properties, particularly its ability to impart a positive charge to nanocarriers, have made it a cornerstone in the development of advanced drug delivery systems for a range of therapeutic agents, including small molecules and biologics. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and characterization of ODA HCl and its nanoparticle formulations. As the field of nanomedicine continues to evolve, the strategic use of functional excipients like octadecylamine hydrochloride will be paramount in designing the next generation of targeted and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. OCTADECYLAMINE HYDROCHLORIDE CAS#: 1838-08-0 [m.chemicalbook.com]

- 3. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 4. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Octadecylamine | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. metrohm.com [metrohm.com]

- 8. blog.metrohmusa.com [blog.metrohmusa.com]

- 9. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

Synthesis and Characterization of Octadecylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of octadecylamine hydrochloride. It is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and related fields who may utilize this compound as a cationic lipid in nanoparticle-based drug delivery systems or for other pharmaceutical applications.

Synthesis of Octadecylamine Hydrochloride

Octadecylamine hydrochloride can be synthesized through various methods. Two common laboratory-scale procedures are detailed below.

Synthesis from Stearic Acid

A prevalent method involves the conversion of stearic acid to octadecanenitrile, followed by reduction and salt formation.

Experimental Protocol:

-

Ammoniation of Stearic Acid: Stearic acid is reacted with ammonia at high temperature (e.g., 350 °C) in a liquid phase reactor to produce octadecanenitrile.

-

Hydrogenation of Octadecanenitrile: The resulting octadecanenitrile is then subjected to catalytic hydrogenation. This is typically carried out in an autoclave under pressure (e.g., 3.5 MPa) at an elevated temperature (e.g., 130 °C) using a nickel catalyst to yield octadecylamine.

-

Formation of the Hydrochloride Salt: The crude octadecylamine is dissolved in a suitable organic solvent, such as ethanol. The solution is then treated with a dilute solution of hydrochloric acid with cooling. The octadecylamine hydrochloride precipitates out of the solution and can be collected by filtration.

-

Purification: The collected solid is washed with a cold solvent to remove any remaining impurities and then dried under vacuum. Recrystallization from a suitable solvent, such as ethanol or methanol, can be performed for further purification.

Synthesis from Octadecanenitrile

An alternative laboratory preparation starts from octadecanenitrile.

Experimental Protocol:

-

Reduction of Octadecanenitrile: Octadecanenitrile is dissolved in anhydrous ethanol and boiled under reflux. Sodium metal is then carefully added to the reaction mixture to effect the reduction of the nitrile to the primary amine, octadecylamine.

-

Acidification: After the reaction is complete, the mixture is cooled and poured into a dilute solution of hydrochloric acid. This neutralizes the reaction mixture and forms the octadecylamine hydrochloride salt.

-

Isolation and Purification: The precipitated octadecylamine hydrochloride is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

Characterization of Octadecylamine Hydrochloride

The identity and purity of the synthesized octadecylamine hydrochloride are confirmed through various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of octadecylamine and its hydrochloride salt is provided in the table below.

| Property | Value | Reference(s) |

| Octadecylamine | ||

| Molecular Formula | C₁₈H₃₉N | [1] |

| Molecular Weight | 269.51 g/mol | [1] |

| Appearance | White waxy crystalline solid | |

| Melting Point | 52.9 °C | |

| Boiling Point | 346.8 °C at 760 mmHg | |

| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, and chloroform. | |

| Octadecylamine Hydrochloride | ||

| Molecular Formula | C₁₈H₄₀ClN | [2] |

| Molecular Weight | 305.97 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 157-160 °C | [2] |

| Solubility | Soluble in hot methanol | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

The ¹H NMR spectrum of octadecylamine hydrochloride provides information about the different types of protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.9-3.1 | m | 2H | -CH₂-NH₃⁺ |

| ~1.7 | m | 2H | -CH₂-CH₂-NH₃⁺ |

| ~1.2-1.4 | br s | 32H | -(CH₂)₁₆- |

| ~0.88 | t | 3H | -CH₃ |

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Description |

| ~3000-2800 | N-H stretching (of the ammonium salt) |

| ~2920, ~2850 | C-H stretching (asymmetric and symmetric) of methylene groups |

| ~1600 | N-H bending (asymmetric) of the ammonium group |

| ~1470 | C-H bending (scissoring) of methylene groups |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the parent amine. The molecular ion peak for octadecylamine (the free base) would be observed at m/z 269. A common fragmentation pattern for primary amines is the alpha-cleavage, which would result in the loss of an alkyl radical.

| m/z | Interpretation |

| 269 | Molecular ion peak [M]⁺ of octadecylamine |

| 30 | [CH₂NH₂]⁺ (from alpha-cleavage) |

Applications in Drug Development

Octadecylamine and its hydrochloride salt are valuable components in drug delivery systems, particularly in the formulation of solid lipid nanoparticles (SLNs) and other lipid-based nanocarriers. Their cationic nature at physiological pH allows for effective encapsulation and delivery of negatively charged molecules such as nucleic acids (e.g., plasmid DNA, siRNA).

A notable application is in the non-viral delivery of genes for cellular reprogramming. For instance, octadecylamine-based nanoparticles have been successfully used to deliver reprogramming factors to human fibroblast cells, inducing their transformation into pluripotent stem cells (iPSCs).[3]

Experimental Workflow for Nanoparticle-Mediated Gene Delivery

The following diagram illustrates a typical workflow for the preparation of octadecylamine-based nanoparticles and their use in gene delivery for cellular reprogramming.

Caption: Workflow for nanoparticle synthesis, gene loading, and cell reprogramming.

Cellular Uptake and Mechanism of Action

The positively charged octadecylamine-based nanoparticles interact with the negatively charged cell membrane, facilitating cellular uptake primarily through endocytosis.[4] Once inside the cell, the nanoparticles need to escape the endosome to release their genetic payload into the cytoplasm. The "proton sponge effect" is a proposed mechanism for the endosomal escape of amine-containing nanoparticles. The buffering capacity of the amine groups leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic agent into the cytoplasm.[5]

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of octadecylamine-based nanoparticles.

Caption: Mechanism of cellular uptake and endosomal escape of nanoparticles.

References

- 1. Octadecylamine | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OCTADECYLAMINE HYDROCHLORIDE CAS#: 1838-08-0 [m.chemicalbook.com]

- 3. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of nanoparticle uptake on cellular behavior: disrupting or enabling functions? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Solubility of Octadecylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine hydrochloride, the salt of the long-chain primary amine octadecylamine (also known as stearylamine), is a cationic surfactant with a wide range of applications in industrial and research settings. Its utility is often dictated by its solubility characteristics in various media. Understanding its behavior in organic solvents is crucial for its application in formulations, as a corrosion inhibitor, in the synthesis of nanoparticles, and in various other chemical processes. This technical guide provides a comprehensive overview of the solubility of octadecylamine hydrochloride in organic solvents, including qualitative data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing its solubility.

Core Concept: The Duality of a Surfactant's Nature

The solubility of octadecylamine hydrochloride is governed by the interplay between its long, hydrophobic octadecyl (C18) alkyl chain and its hydrophilic hydrochloride head group. The 18-carbon tail imparts significant non-polar character, favoring dissolution in non-polar organic solvents. Conversely, the ionic hydrochloride group introduces polarity, promoting solubility in more polar solvents. This amphiphilic nature results in a complex solubility profile that is highly dependent on the specific characteristics of the organic solvent.

Solubility of Octadecylamine Hydrochloride in Organic Solvents

| Solvent Class | Solvent | Expected Solubility of Octadecylamine Hydrochloride | Rationale |

| Alcohols | Methanol | Soluble, especially when heated.[2] | The hydroxyl group of methanol can interact with the polar hydrochloride head, while its shorter alkyl chain can accommodate the hydrophobic tail to some extent. |

| Ethanol | Soluble to moderately soluble. | Similar to methanol, but the slightly longer alkyl chain of ethanol may offer a better balance for solvating both ends of the surfactant molecule. | |

| Isopropanol | Moderately soluble. | The branched and larger alkyl group of isopropanol may present some steric hindrance, potentially reducing solubility compared to linear, shorter-chain alcohols. | |

| Butanol | Sparingly soluble. | As the alkyl chain of the alcohol increases, its polarity decreases, making it a less effective solvent for the ionic hydrochloride group.[3][4][5] | |

| Halogenated Solvents | Chloroform | Sparingly soluble to insoluble. | While chloroform can dissolve the free base octadecylamine, its low polarity is generally insufficient to effectively solvate the ionic hydrochloride salt. |

| Dichloromethane | Sparingly soluble to insoluble. | Similar to chloroform, dichloromethane is not polar enough to overcome the lattice energy of the salt. | |

| Apolar Solvents | Toluene | Insoluble. | The non-polar aromatic nature of toluene is not conducive to dissolving the ionic hydrochloride salt. |

| Hexane | Insoluble. | As a non-polar alkane, hexane is a very poor solvent for ionic compounds. | |

| Ketones | Acetone | Sparingly soluble. | Acetone has intermediate polarity but is generally not a good solvent for salts. |

| Ethers | Diethyl Ether | Insoluble. | The low polarity and inability to effectively solvate ions make diethyl ether a poor solvent for octadecylamine hydrochloride. |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed experimental protocol for determining the thermodynamic (equilibrium) solubility of octadecylamine hydrochloride in an organic solvent, based on the widely accepted shake-flask method.[6][7][8][9][10]

Materials and Equipment

-

Octadecylamine hydrochloride (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system after appropriate derivatization.[11][12][13][14]

Procedure

2.1. Preparation of Saturated Solutions

-

Add an excess amount of octadecylamine hydrochloride to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period. For long-chain surfactants, this may take 24 to 72 hours to ensure thermodynamic equilibrium is reached.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

2.2. Sample Collection and Preparation

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

2.3. Quantification

-

Prepare a series of calibration standards of octadecylamine hydrochloride of known concentrations in the selected organic solvent.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of octadecylamine hydrochloride in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The average concentration from the samples that have reached equilibrium represents the thermodynamic solubility.

Visualizing the Workflow

The following diagrams illustrate the key workflows for solubility assessment and determination.

Caption: A logical workflow for assessing the solubility of a compound.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion

The solubility of octadecylamine hydrochloride in organic solvents is a critical parameter for its effective application. While comprehensive quantitative data is sparse, an understanding of its amphiphilic nature allows for qualitative predictions of its solubility. For precise quantitative data, a rigorous experimental approach, such as the detailed shake-flask method provided, is essential. This guide serves as a foundational resource for researchers and professionals working with this versatile cationic surfactant, enabling informed solvent selection and the generation of reliable solubility data.

References

- 1. How does stearylamine interact with other chemicals in a solution? - Blog - ChemGulf [chemgulf.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. h-brs.de [h-brs.de]

- 12. bre.com [bre.com]

- 13. DSpace [helda.helsinki.fi]

- 14. researchgate.net [researchgate.net]

Self-Assembly of Octadecylamine Hydrochloride in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine hydrochloride (ODA-HCl), a cationic surfactant, is the hydrochloride salt of the 18-carbon primary aliphatic amine, octadecylamine. This amphiphilic molecule, possessing a long hydrophobic alkyl chain and a hydrophilic amine headgroup, exhibits a strong tendency to self-assemble into organized supramolecular structures in aqueous solutions. This behavior is fundamental to its various applications, including its use as a formulation excipient in drug delivery systems, a corrosion inhibitor, and a flotation agent in mineral processing.

This technical guide provides an in-depth overview of the core principles governing the self-assembly of ODA-HCl in aqueous environments. It details the critical physicochemical parameters, experimental methodologies for characterization, and the influence of environmental factors on the aggregation process.

Physicochemical Properties and Self-Assembly

The self-assembly of ODA-HCl in water is primarily driven by the hydrophobic effect. The long octadecyl chains avoid unfavorable interactions with water molecules by aggregating to form a hydrophobic core, while the hydrophilic protonated amine head groups remain exposed to the aqueous phase. This process leads to the formation of various aggregates, most commonly micelles.

A key parameter governing this phenomenon is the Critical Micelle Concentration (CMC) , which is the concentration of the surfactant above which micelles spontaneously form. Below the CMC, ODA-HCl exists predominantly as individual monomers. As the concentration approaches the CMC, the monomers begin to adsorb at the air-water interface, leading to a significant decrease in surface tension. Above the CMC, the surface becomes saturated, and any additional surfactant molecules aggregate to form micelles in the bulk solution. At this point, the surface tension of the solution remains relatively constant.

Quantitative Data on Self-Assembly

Quantitative data on the self-assembly of octadecylamine hydrochloride is crucial for its application. The following tables summarize available data. It is important to note that specific experimental values for ODA-HCl in pure water are not extensively reported in publicly accessible literature. Therefore, data for closely related long-chain alkylamine surfactants are included for comparative purposes and are clearly indicated.

Table 1: Critical Micelle Concentration (CMC) of Octadecylamine Hydrochloride and Related Compounds

| Surfactant | Solvent | Temperature (°C) | CMC (mol/L) | Method |

| Octadecylamine Hydrochloride (ODA) | Saturated KCl solution | 25 | 2.06 x 10⁻⁵[1] | Not specified |

| Dodecylamine Hydrochloride | Water | 25 | ~1.2 x 10⁻² | Conductivity |

| Hexadecyltrimethylammonium Bromide (CTAB) | Water | 25 | 9.2 x 10⁻⁴ | Conductivity |

Note: Data for Dodecylamine Hydrochloride and CTAB are provided as illustrative examples of cationic surfactants.

Table 2: Thermodynamic Parameters of Micellization for Cationic Surfactants

| Surfactant | Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |

| Dodecyltrimethylammonium Chloride (DTAC) | 298.15 | -25.9 | -3.8 | 74.1 |

| Hexadecyltrimethylammonium Bromide (CTAB) | 298.15 | -34.3 | -8.4 | 87.0 |

Note: Data for DTAC and CTAB are provided as illustrative examples. The thermodynamic parameters for ODA-HCl are expected to follow similar trends but with different magnitudes due to the longer alkyl chain. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. The enthalpy of micellization (ΔH°mic) can be endothermic or exothermic, while the entropy of micellization (ΔS°mic) is usually positive and is the main driving force for micellization due to the release of ordered water molecules from around the hydrophobic chains.

Table 3: Aggregation Number and Hydrodynamic Radius of Cationic Surfactant Micelles

| Surfactant | Aggregation Number (N) | Hydrodynamic Radius (Rh) (nm) | Method |

| Dodecyltrimethylammonium Bromide (DTAB) | ~50 | ~2.5 | Fluorescence Quenching |

| Hexadecyltrimethylammonium Bromide (CTAB) | ~90 | ~3.0 | Light Scattering |

Note: Data for DTAB and CTAB are provided as illustrative examples. The aggregation number and size of ODA-HCl micelles are expected to be larger due to its longer hydrophobic chain.

Factors Influencing Self-Assembly

The self-assembly of ODA-HCl is sensitive to various environmental factors that can alter the CMC and the morphology of the resulting aggregates.

Effect of pH

The pH of the aqueous solution plays a critical role in the self-assembly of ODA-HCl. The amine headgroup has a pKa value, and its degree of protonation is pH-dependent.

-

Low pH (Acidic): At low pH, the amine group is fully protonated (-NH₃⁺), leading to strong electrostatic repulsion between the headgroups. This repulsion opposes micellization, resulting in a higher CMC.

-

Neutral to Moderately Basic pH: As the pH increases towards the pKa, a fraction of the amine groups become deprotonated (-NH₂). This reduces the electrostatic repulsion between headgroups, favoring micelle formation and thus lowering the CMC.

-

High pH (Alkaline): At pH values significantly above the pKa, the majority of the amine groups are deprotonated. The neutral octadecylamine has very low water solubility and may precipitate out of the solution rather than forming stable micelles.

Effect of Temperature

Temperature influences the CMC of ionic surfactants in a complex manner, often exhibiting a U-shaped curve.

-

Initial Temperature Increase: Initially, an increase in temperature generally leads to a decrease in the CMC. This is because the increased thermal energy disrupts the structured water molecules surrounding the hydrophobic tails, making their aggregation more entropically favorable.

-

Further Temperature Increase: Beyond a certain point (the minimum of the U-shaped curve), a further increase in temperature can lead to an increase in the CMC. This is attributed to the increased kinetic energy of the surfactant molecules, which can disrupt the organized micellar structures.

Effect of Electrolytes

The addition of electrolytes, such as salts, to a solution of ODA-HCl can significantly impact its self-assembly. The counterions from the salt can screen the electrostatic repulsion between the positively charged headgroups of the ODA-HCl molecules in the micelles. This shielding effect reduces the repulsion, making it easier for micelles to form, which leads to a decrease in the CMC.

Experimental Protocols

The characterization of ODA-HCl self-assembly involves a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Principle: This method is suitable for ionic surfactants like ODA-HCl. The conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules form micelles. Micelles have a lower mobility than individual ions due to their larger size and the binding of counterions, leading to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.

Protocol:

-

Solution Preparation: Prepare a stock solution of ODA-HCl in deionized water at a concentration significantly above the expected CMC.

-

Titration Setup: Place a known volume of deionized water in a thermostated beaker equipped with a magnetic stirrer and a calibrated conductivity probe.

-

Measurement: Allow the system to equilibrate at the desired temperature. Record the initial conductivity of the water.

-

Titration: Add small, precise aliquots of the ODA-HCl stock solution to the water. After each addition, allow the solution to stabilize and record the conductivity.

-

Data Analysis: Plot the specific conductivity (κ) against the molar concentration of ODA-HCl. The plot will show two linear regions. Perform a linear regression on both regions and determine the intersection point, which corresponds to the CMC.

Principle: The surface tension of a surfactant solution is measured as a function of its concentration. As the surfactant concentration increases, the monomers adsorb at the air-water interface, causing a decrease in surface tension. Once the surface is saturated with monomers, micelles begin to form in the bulk solution. Above this concentration (the CMC), the monomer concentration in the bulk remains relatively constant, and thus the surface tension also remains constant.

Protocol:

-

Solution Preparation: Prepare a series of ODA-HCl solutions in deionized water with concentrations spanning a range below and above the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) calibrated with deionized water.

-

Measurement: For each solution, measure the surface tension at a constant temperature. Ensure the ring or plate is thoroughly cleaned between measurements.

-

Data Analysis: Plot the surface tension (γ) against the logarithm of the ODA-HCl concentration (log C). The plot will typically show a sharp break. The concentration at this break point, determined by the intersection of the two linear portions of the plot, is the CMC.

Characterization of Micelle Size and Morphology

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius (Rh) via the Stokes-Einstein equation.

Protocol:

-

Sample Preparation: Prepare a solution of ODA-HCl at a concentration well above its CMC in deionized water. Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

Measurement: Place the filtered solution in a clean cuvette and insert it into the DLS instrument. Allow the sample to thermally equilibrate.

-

Data Acquisition: Perform the DLS measurement, collecting the scattered light at a specific angle (e.g., 90° or 173°).

-

Data Analysis: The instrument's software will analyze the autocorrelation function of the scattered light intensity to determine the diffusion coefficient and subsequently calculate the hydrodynamic radius and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Principle: TEM provides direct visualization of the morphology and size of the self-assembled structures. A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample.

Protocol:

-

Sample Preparation: Prepare a dilute solution of ODA-HCl micelles (above the CMC).

-

Grid Preparation: Place a small drop of the micelle solution onto a TEM grid (e.g., a carbon-coated copper grid).

-

Staining (Optional but recommended for better contrast): After a few minutes, blot off the excess solution with filter paper. To enhance contrast, a negative staining technique can be used. Apply a drop of a heavy metal salt solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for a short period.

-

Drying: Blot off the excess staining solution and allow the grid to air-dry completely.

-

Imaging: Insert the prepared grid into the TEM and acquire images at various magnifications.

-

Image Analysis: Analyze the obtained images to determine the size, shape, and morphology of the ODA-HCl aggregates.

Visualizations of Processes and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the self-assembly of ODA-HCl.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of Octadecylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of octadecylamine hydrochloride (ODA), a cationic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document details the physicochemical properties of ODA, focusing on its self-aggregation behavior in aqueous solutions, the influence of environmental factors on its CMC, and the experimental methodologies for its determination.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. Below the CMC, surfactant molecules primarily exist as monomers and tend to adsorb at interfaces, leading to a significant decrease in surface tension. Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Above the CMC, the surface tension of the solution remains relatively constant. The determination of the CMC is crucial for understanding and optimizing the performance of surfactants in various applications.

Quantitative Data on the CMC of Octadecylamine Hydrochloride

Table 1: Critical Micelle Concentration of Octadecylamine Hydrochloride under Specific Conditions

| Solvent/Medium | Temperature (°C) | CMC (mol/L) | Method of Determination |

| High Ionic Strength Solution | Not Specified | ~ 4 x 10⁻⁵ | Not Specified[1] |

| Saturated Potassium Chloride (KCl) | 25 | 2.06 x 10⁻⁵ | Not Specified[2] |

Table 2: Qualitative Effects of Electrolytes on the CMC of Octadecylamine Hydrochloride

| Electrolyte | Effect on CMC | Reference |

| Magnesium Chloride (MgCl₂) | Decreases | [1] |

| Saturated Salt Solutions | Lower than in aqueous solutions | [1] |

Thermodynamics of Micellization

The process of micelle formation is a spontaneous thermodynamic process governed by changes in Gibbs free energy, enthalpy, and entropy.

-

Gibbs Free Energy of Micellization (ΔG°mic): The negative value of ΔG°mic indicates the spontaneity of micellization. It can be calculated from the CMC value using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle.

-

Enthalpy of Micellization (ΔH°mic): This can be determined experimentally using techniques like isothermal titration calorimetry or by studying the temperature dependence of the CMC (van't Hoff equation). The sign and magnitude of ΔH°mic provide insights into the energetic driving forces of micellization. For many ionic surfactants, micellization is initially an endothermic process driven by a large positive entropy change.

-

Entropy of Micellization (ΔS°mic): The primary driving force for micellization is often a significant increase in entropy. This is attributed to the "hydrophobic effect," where the ordering of water molecules around the hydrophobic tails of the surfactant monomers is disrupted as the tails aggregate within the micelle core, leading to an overall increase in the entropy of the system.

While specific thermodynamic data for octadecylamine hydrochloride is sparse, the general principles for cationic surfactants apply. The micellization process is typically entropy-driven at lower temperatures and can become more enthalpy-driven at higher temperatures.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of octadecylamine hydrochloride. The following sections detail the methodologies for three common and reliable methods.

Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of octadecylamine hydrochloride in deionized water or the desired buffer.

-

Preparation of Dilution Series: Create a series of solutions with varying concentrations of ODA by diluting the stock solution. The concentration range should span the expected CMC.

-

Surface Tension Measurement:

-

Use a tensiometer equipped with a Wilhelmy plate or a du Noüy ring. For cationic surfactants like ODA, a paper plate may be preferable to a platinum plate to avoid issues with the plate becoming hydrophobic.

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of each solution in the dilution series, ensuring the temperature is kept constant. Allow each solution to equilibrate before taking a measurement.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Surface Tensiometry Workflow for CMC Determination

Conductivity Measurement

This method is suitable for ionic surfactants like octadecylamine hydrochloride. It relies on the change in the electrical conductivity of the solution as micelles are formed. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the micelles have a lower mobility than the individual ions and the counterions become partially bound to the micelles.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of octadecylamine hydrochloride in deionized water with low conductivity.

-

Preparation of Dilution Series: Prepare a series of ODA solutions of decreasing concentration by sequential dilution of the stock solution directly in the conductivity measurement cell.

-

Conductivity Measurement:

-

Use a calibrated conductivity meter with a conductivity cell.

-

Maintain a constant temperature using a water bath.

-

Start with the most concentrated solution and measure its conductivity.

-

Sequentially dilute the solution in the cell with a known volume of deionized water and measure the conductivity after each dilution.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration.

-

The plot will exhibit two linear regions with different slopes.

-

The CMC is the concentration at the point of intersection of these two lines.

-

References

An In-depth Technical Guide on the Surface Activity of Octadecylamine Hydrochloride at Interfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine hydrochloride (ODA-HCl), a cationic surfactant, exhibits significant surface activity at various interfaces, a property that underpins its utility in a range of applications, from mineral flotation to advanced drug delivery systems. This technical guide provides a comprehensive overview of the interfacial behavior of ODA-HCl, detailing its quantitative surface activity parameters, the experimental protocols for their measurement, and its functional application in nanoparticle-based gene delivery.

Quantitative Surface Activity Data

The interfacial behavior of octadecylamine hydrochloride is characterized by several key parameters that quantify its ability to adsorb at interfaces and self-assemble in bulk solution. These properties are influenced by environmental factors such as pH, temperature, and the presence of electrolytes.

Air-Water Interface Properties

At the air-water interface, ODA-HCl molecules orient themselves with their hydrophobic octadecyl chains directed towards the air and their hydrophilic amine hydrochloride head groups solvated in the aqueous phase. This adsorption reduces the surface tension of the water.

| Parameter | Value | Conditions | Reference |

| Area per Molecule (A) | ~20 Ų/molecule | pH ≥ 5.7, 20°C | [1] |

| ~24 Ų/molecule | pH 2.5, 20°C | [2] | |

| ~26 Ų/molecule | pH 3.5 with 3 mM NaI, 20°C | [2] | |

| Maximum Surface Pressure (πmax) | Decreases with decreasing pH from 5.7 to 3.5 | 20°C | [1] |

The area per molecule is a critical parameter derived from pressure-area (π-A) isotherms obtained using a Langmuir trough. It represents the average area occupied by a single surfactant molecule at the interface. As indicated in the table, the molecular packing is significantly influenced by the pH of the aqueous subphase. At neutral to basic pH, ODA forms a stable, well-packed monolayer. As the pH decreases, protonation of the amine headgroup leads to increased electrostatic repulsion, causing the monolayer to become unstable and expand. However, at very low pH (e.g., 2.5), the presence of counterions (Cl⁻) can screen these repulsive forces, allowing for the reformation of a stable, albeit less densely packed, monolayer.[1][2]

Aggregation in Aqueous Solution

Above a certain concentration, known as the critical micelle concentration (CMC) or critical aggregation concentration (CAC), surfactant monomers in the bulk solution self-assemble into organized structures called micelles.

| Parameter | Value | Conditions | Reference |

| Critical Aggregation Concentration (CAC) | 2.06 x 10⁻⁵ mol/L | Saturated potassium chloride solution, 25°C | [3][4] |

The CAC is a fundamental property that indicates the onset of micellization and is a key factor in many applications, such as solubilization and detergency. The presence of electrolytes, like potassium chloride, can significantly lower the CAC of ionic surfactants due to the screening of electrostatic repulsion between the charged head groups.[3][4]

Experimental Protocols

Accurate characterization of the surface activity of ODA-HCl relies on a suite of specialized experimental techniques. This section details the methodologies for key experiments.

Measurement of Surface Tension

Surface tension is a direct measure of the surface activity of a surfactant. The Wilhelmy plate and Du Noüy ring methods are two common and reliable techniques for its determination.

2.1.1. Wilhelmy Plate Method

This method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.

Protocol:

-

Preparation:

-

Thoroughly clean the Wilhelmy plate by flaming it with a Bunsen burner until it glows red to remove any organic contaminants.

-

Prepare ODA-HCl solutions of varying concentrations in deionized water or a suitable buffer.

-

Fill a clean sample vessel with the test solution and place it on the tensiometer's sample stage.

-

-

Measurement:

-

Suspend the cleaned Wilhelmy plate from the tensiometer's balance.

-

Slowly raise the sample stage until the liquid surface just touches the bottom edge of the plate.

-

The software records the force exerted on the plate as a function of time or immersion depth. The surface tension is calculated from the maximum force, the perimeter of the plate, and the contact angle (which is assumed to be 0° for a clean platinum plate).

-

-

Data Analysis:

-

Plot surface tension as a function of the logarithm of the ODA-HCl concentration. The CMC is determined from the inflection point of this curve.

-

2.1.2. Du Noüy Ring Method

This technique measures the force required to pull a platinum-iridium ring from the liquid surface.

Protocol:

-

Preparation:

-

Clean the Du Noüy ring by flaming it as described for the Wilhelmy plate.

-

Prepare the ODA-HCl solutions and fill the sample vessel.

-

-

Measurement:

-

Suspend the ring from the tensiometer's balance.

-

Position the ring so that it is parallel to and just above the liquid surface.

-

Slowly lower the ring until it touches the surface and then continue to lower it slightly to ensure complete wetting.

-

Slowly raise the ring, pulling a meniscus of liquid with it.

-

The force will increase to a maximum just before the lamella of liquid breaks. This maximum force is recorded.

-

-

Data Analysis:

-

The surface tension is calculated from the maximum force, the circumference of the ring, and a correction factor that accounts for the shape of the meniscus.

-

Similar to the Wilhelmy plate method, plotting surface tension versus log(concentration) allows for the determination of the CMC.

-

Langmuir Trough for Monolayer Studies

A Langmuir trough is used to create and characterize monomolecular films at the air-water interface, providing insights into the packing and phase behavior of surfactants.

Protocol:

-

Preparation:

-

Clean the Langmuir trough and barriers meticulously with appropriate solvents (e.g., chloroform, ethanol) and then rinse thoroughly with ultrapure water.

-

Fill the trough with the aqueous subphase (e.g., deionized water or a buffer of a specific pH).

-

Prepare a spreading solution of ODA-HCl in a volatile, water-immiscible solvent like chloroform (e.g., 1 mg/mL).

-

-

Monolayer Formation:

-

Using a microsyringe, carefully deposit small droplets of the spreading solution onto the subphase surface.

-

Allow sufficient time (typically 10-15 minutes) for the solvent to evaporate completely, leaving behind a monolayer of ODA-HCl molecules.[2]

-

-

Isotherm Measurement:

-

Compress the monolayer at a constant rate using the movable barriers.

-

Simultaneously, measure the surface pressure (the reduction in surface tension) using a Wilhelmy plate or a pressure sensor.

-

The data is plotted as a surface pressure-area (π-A) isotherm.

-

-

Data Analysis:

-

The π-A isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

-

By extrapolating the steepest part of the isotherm in the solid phase to zero surface pressure, the limiting area per molecule (A₀) can be determined.

-

Contact Angle Measurement

Contact angle measurements provide information about the wettability of a solid surface that has been modified with a surfactant.

Protocol (Sessile Drop Method):

-

Substrate Preparation:

-

Prepare a solid substrate (e.g., glass, mica, or silicon wafer).

-

Coat the substrate with ODA-HCl, for example, by dip-coating from a solution or by Langmuir-Blodgett deposition.

-

-

Measurement:

-

Place the coated substrate on the stage of a contact angle goniometer.

-

Using a microsyringe, carefully dispense a small droplet of a probe liquid (e.g., water) onto the surface.

-

A camera captures the profile of the droplet.

-

-

Data Analysis:

-

Software analyzes the droplet shape to determine the contact angle at the solid-liquid-vapor interface.

-

Advancing and receding contact angles can also be measured by adding and removing liquid from the droplet to assess contact angle hysteresis.

-

Application in Nanoparticle-Based Gene Delivery

The cationic nature of octadecylamine hydrochloride makes it a valuable component in the formulation of non-viral gene delivery vectors, such as solid lipid nanoparticles (SLNs) and liposomes. These nanoparticles can encapsulate and protect genetic material (e.g., plasmid DNA, siRNA) and facilitate its delivery into cells.

Preparation of Octadecylamine-Based Solid Lipid Nanoparticles (SLNs)

Protocol (Emulsion-Solvent Evaporation Method): [5]

-

Preparation of Phases:

-

Emulsification:

-

Gradually add the lipid phase dropwise to the aqueous phase while homogenizing using a sonic probe (e.g., 30% amplitude for 50 seconds) to form a single oil-in-water emulsion.[5]

-

-

Solvent Evaporation and Nanoparticle Formation:

-

Remove the organic solvent by evaporation under reduced pressure. This causes the lipid to precipitate, forming solid lipid nanoparticles.[5]

-

-

Purification:

-

Isolate the nanoparticles by ultracentrifugation (e.g., 6500 rpm at 12°C for 30 minutes).[5]

-

The resulting pellet of SLNs can be resuspended in a suitable buffer for further use.

-

Mechanism of DNA Condensation and Cellular Delivery

The positive charge of ODA-HCl is crucial for its function in gene delivery. It interacts electrostatically with the negatively charged phosphate backbone of DNA, leading to the condensation of the genetic material.

References

- 1. Mechanism of Cationic Lipid Induced DNA Condensation: Lipid–DNA Coordination and Divalent Cation Charge Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Hydrophobicity of Surfaces Modified with Octadecylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the principles and methodologies for enhancing surface hydrophobicity through modification with octadecylamine hydrochloride (ODA). The strategic functionalization of surfaces with ODA is a critical technique in various fields, including materials science, nanotechnology, and biomedical engineering, for controlling surface wettability and interfacial interactions. This document outlines the quantitative effects of ODA modification on hydrophobicity, details the experimental protocols for surface functionalization and characterization, and presents visual workflows to elucidate the key processes.

Octadecylamine, a long-chain primary amine, is a versatile molecule for surface modification. Its primary amine group allows for attachment to a variety of substrates, while its 18-carbon alkyl chain imparts a significant hydrophobic character.[1] The modification process typically involves the covalent grafting or physisorption of ODA molecules onto a surface, resulting in a dense layer of outwardly oriented hydrocarbon chains that dramatically reduce surface energy and water affinity.

Quantitative Data on Surface Hydrophobicity

The effectiveness of surface modification with octadecylamine is quantitatively assessed by measuring the water contact angle (WCA). A higher WCA indicates greater hydrophobicity. The following tables summarize the WCA data from various studies on different substrates modified with ODA and its derivatives.

Table 1: Water Contact Angles of Various Surfaces Before and After Modification with Octadecylamine (ODA) or ODA-Functionalized Materials

| Substrate Material | Modifying Agent | ODA Loading/Concentration | Initial WCA (°) | Final WCA (°) | Reference |

| Polyester (PET) Fabric | Graphene nanosheets functionalized with ODA (G-ODA) | 7 wt% | - | 148 | [2] |

| Cellulose Nanocrystals (CNC) | Octadecylamine (ODA) | - | - | 95.6 | [3] |

| Polyester (PET) Fabric | Cellulose nanocrystals functionalized with ODA (CNC-ODA) | - | - | 153.1 | [4] |

| Smithsonite | Octadecylamine (ODA) | - | 29.13 | 50.96 | [5] |

| Sulfidized Smithsonite | Octadecylamine (ODA) | - | 46.05 | 93.15 | [5] |

| Epoxy Resin/SiO₂ | Octadecylamine (ODA) and SiO₂ nanoparticles | >35 wt% SiO₂ | - | >150 | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide syntheses of common experimental protocols for surface modification with octadecylamine and subsequent characterization.

This protocol describes the covalent functionalization of graphene oxide (GO) with octadecylamine to produce organophilic graphene nanosheets (G-ODA), which can then be used to coat various substrates.[2]

-

Materials: Graphene oxide (GO), Octadecylamine (ODA), N,N-dimethylformamide (DMF), Hydrazine hydrate, Ethanol, Deionized water.

-

Equipment: Round-bottom flask, Condenser, Magnetic stirrer with hotplate, Centrifuge, Ultrasonicator.

-

Procedure:

-

Disperse GO in DMF (e.g., 1 mg/mL) by ultrasonication for 1 hour to obtain a homogeneous suspension.

-

Add ODA to the GO suspension (e.g., a 10:1 weight ratio of ODA to GO).

-

Transfer the mixture to a round-bottom flask and heat to 100°C under constant stirring.

-

Slowly add hydrazine hydrate to the reaction mixture to initiate the reduction of GO.

-

Reflux the mixture for 24 hours at 100°C.

-

After cooling to room temperature, wash the product repeatedly with ethanol and deionized water by centrifugation to remove excess reactants.

-

Dry the final product (G-ODA) in a vacuum oven at 60°C.

-

This protocol details the application of the synthesized G-ODA onto a polyester (PET) fabric to create a superhydrophobic surface.[2]

-

Materials: PET fabric, G-ODA, appropriate solvent.

-

Equipment: Beaker, Stirrer, Coating apparatus (e.g., dip-coater, spray-coater).

-

Procedure:

-

Prepare a dispersion of G-ODA in a suitable solvent at various loadings (e.g., 1 to 7 wt%).

-

Clean the PET fabric to remove any surface contaminants.

-

Immerse the PET fabric in the G-ODA dispersion or apply the dispersion using a spray-coating method.

-

Ensure uniform coating of the fabric.

-

Dry the coated fabric in an oven at a specified temperature to evaporate the solvent and cure the coating.

-

-

Contact Angle Measurement: The hydrophobicity of the modified surfaces is quantified by measuring the static water contact angle using a contact angle goniometer. A droplet of deionized water is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured.[5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to confirm the successful grafting of ODA onto the substrate by identifying the characteristic vibrational bands of the alkyl chains and amide bonds.[2]

-

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These imaging techniques are employed to observe the changes in surface morphology and roughness after modification, which play a crucial role in achieving superhydrophobicity.[7]

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the modified material and to quantify the amount of ODA grafted onto the surface.[8]

Visualizing the Process: Diagrams and Workflows

To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.

References

- 1. nbinno.com [nbinno.com]

- 2. Surface modification of highly hydrophobic polyester fabric coated with octadecylamine-functionalized graphene nanosheets - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. africaresearchconnects.com [africaresearchconnects.com]

- 8. benchchem.com [benchchem.com]

Thermal Stability of Octadecylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecylamine hydrochloride, a long-chain alkylamine salt, finds application in various industrial and research settings, including as a cationic surfactant and a coating agent. A thorough understanding of its thermal stability is paramount for ensuring safe handling, predicting shelf-life, and controlling manufacturing processes. This technical guide provides a comprehensive overview of the thermal properties of octadecylamine hydrochloride, summarizing available data, outlining relevant experimental protocols, and presenting a plausible decomposition pathway.

Physicochemical Properties and Thermal Behavior

Octadecylamine hydrochloride (C18H39N·HCl), also known as stearylamine hydrochloride, is a white to light yellow crystalline powder. The thermal behavior of this compound is characterized by its melting point and subsequent decomposition.

Melting Point and Decomposition

The melting point of octadecylamine hydrochloride is consistently reported in the range of 157 °C to 162 °C.[1][2][3][4] Several sources indicate that the compound decomposes at its melting point.[3] Upon heating to decomposition, octadecylamine hydrochloride is reported to emit highly toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[4] The free base, octadecylamine, is also known to produce toxic fumes of NOx when heated to decomposition.

Table 1: Reported Melting Points of Octadecylamine Hydrochloride

| Melting Point (°C) | Notes | Source(s) |

| 157-160 | - | [1][2] |

| 162 | Decomposes | [3] |

Note: The variability in the reported melting point may be attributed to differences in purity and analytical methodology.

Thermal Analysis Techniques

To quantitatively assess the thermal stability of octadecylamine hydrochloride, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, quantifying mass loss at different stages, and identifying the temperature at which the material is no longer stable.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocols for Thermal Analysis

General Workflow for Thermal Analysis

The logical workflow for conducting a thermal analysis of octadecylamine hydrochloride is depicted below.

Caption: Logical workflow for the thermal analysis of octadecylamine hydrochloride.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of octadecylamine hydrochloride is weighed accurately into an aluminum or ceramic pan.

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. A parallel experiment in an air atmosphere can also be performed to assess oxidative stability.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of octadecylamine hydrochloride is weighed accurately into a hermetically sealed aluminum pan. Sealing the pan is crucial to contain any evolved gases during decomposition.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the DSC cell at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Range: The sample is heated from ambient temperature to a temperature beyond its decomposition point, as determined by TGA (e.g., 300 °C).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic or endothermic peaks associated with decomposition. The enthalpy (ΔH) of these transitions can be calculated by integrating the peak areas.

Plausible Decomposition Pathway

Based on the known decomposition products (NOx and HCl), a plausible thermal decomposition pathway for octadecylamine hydrochloride can be proposed. The initial step is likely the dissociation of the hydrochloride salt to yield free octadecylamine and hydrogen chloride gas. The free amine then undergoes further thermal degradation.

Caption: Plausible thermal decomposition pathway of octadecylamine hydrochloride.

Conclusion

The thermal stability of octadecylamine hydrochloride is a critical parameter for its safe and effective use. The available data indicates a melting point in the range of 157-162 °C, with decomposition occurring at or near this temperature, leading to the evolution of toxic NOx and HCl gases. While detailed TGA and DSC data are not widely published, standardized protocols can be applied to thoroughly characterize its thermal behavior. The proposed decomposition pathway provides a framework for understanding the chemical changes that occur upon heating. For applications involving elevated temperatures, it is strongly recommended that a comprehensive thermal analysis be conducted to establish safe operating limits.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. OCTADECYLAMINE HYDROCHLORIDE CAS#: 1838-08-0 [m.chemicalbook.com]

"octadecylamine hydrochloride safety and handling precautions"

An In-depth Technical Guide to the Safety and Handling of Octadecylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for octadecylamine hydrochloride, intended for use by professionals in research and development environments. The following sections detail the toxicological properties, safe handling procedures, and emergency protocols associated with this compound.

Toxicological Data

The acute toxicity of octadecylamine and its hydrochloride salt has been evaluated through various studies. The following tables summarize the available quantitative data.

Table 1: Acute Toxicity of Octadecylamine

| Test | Species | Route | LD50/Result | Reference |

| Acute Oral Toxicity (OECD 401) | Rat (male and female) | Oral | > 2,000 mg/kg | [1][2] |

| Acute Oral Toxicity | Rat | Oral | 4800 mg/kg | [3] |

| Acute Oral Toxicity | Rat | Oral | 1000 mg/kg | [4] |

| Acute Toxicity | Mouse | Intraperitoneal | 250 mg/kg | [1][2] |

| Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg | [3] |

Table 2: Skin and Eye Irritation of Octadecylamine

| Test | Species | Duration | Result | Reference |

| Skin Corrosion/Irritation (OECD 404) | Rabbit | 4 hours | Irritating to skin | [1][2] |

| Serious Eye Damage/Eye Irritation (OECD 405) | Rabbit | 24 hours | Risk of serious damage to eyes | [1][2] |

Experimental Protocols

The toxicological data presented above are primarily based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key cited experiments.

OECD Guideline 401: Acute Oral Toxicity

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Principle: The test substance is administered orally in a single dose to a group of experimental animals. Observations of effects and mortality are made over a period of at least 14 days.

-

Test Animals: Typically, rats are used. A sufficient number of animals are used to obtain statistically significant results.

-

Dosage: A range of dose levels is used to determine the dose that causes mortality in 50% of the test animals (LD50).

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage.

-